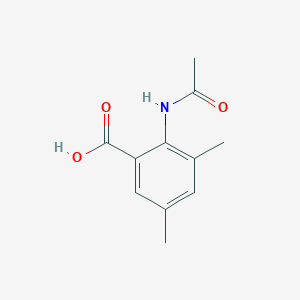

2-Acetamido-3,5-dimethylbenzoic acid

Description

Contextualization of Acetamido-Substituted Benzoic Acids within Organic Chemistry

Acetamido-substituted benzoic acids are a class of organic compounds characterized by a benzoic acid core with one or more acetamido (-NHCOCH₃) groups attached to the benzene (B151609) ring. These compounds are of considerable interest in organic and medicinal chemistry due to the versatile roles of both the benzoic acid and the acetamido moieties.

The benzoic acid group, with its carboxylic acid function, serves as a key structural motif in a wide array of biologically active molecules. It can participate in various chemical reactions, allowing for the synthesis of diverse derivatives. The acidity of the carboxylic group can also be modulated by the presence and position of other substituents on the aromatic ring.

The acetamido group, on the other hand, is known to influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity. In the context of medicinal chemistry, the acetamido group is a common feature in many pharmaceutical agents, contributing to their biological activity and pharmacokinetic profiles. For instance, acetamido-containing compounds have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and as components of radio-contrast agents. ontosight.aiontosight.aimdpi.comnih.gov The synthesis of acetamido-substituted benzoic acids is often achieved through the acetylation of the corresponding aminobenzoic acid. researchgate.net

The combination of these two functional groups on a benzene ring creates a scaffold that can be further modified to explore structure-activity relationships in drug discovery and materials science. The specific positioning of the acetamido and other substituents, such as the dimethyl groups in the case of 2-Acetamido-3,5-dimethylbenzoic acid, can significantly impact the compound's three-dimensional structure and its interactions with biological targets.

Research Significance and Academic Relevance of this compound

While dedicated research on this compound is sparse, its academic relevance can be inferred from the established importance of its structural components and analogous compounds. The primary precursor for its synthesis is 2-Amino-3,5-dimethylbenzoic acid, for which some chemical data is available.

A plausible and common method for the synthesis of this compound would involve the acetylation of 2-Amino-3,5-dimethylbenzoic acid. This reaction is a standard transformation in organic synthesis, typically carried out using reagents such as acetic anhydride (B1165640) or acetyl chloride.

The research significance of this compound likely lies in its potential as an intermediate in the synthesis of more complex molecules with desired biological activities. The presence of the acetamido and carboxylic acid groups provides handles for further chemical modifications. For example, the carboxylic acid could be converted to an ester or an amide, while the aromatic ring could undergo further substitution reactions.

Given that derivatives of acetamido-benzoic acids have been explored for their analgesic and anti-inflammatory properties, it is conceivable that this compound could serve as a building block for novel therapeutic agents. mdpi.comnih.gov Furthermore, the specific substitution pattern of the dimethyl groups could impart unique conformational properties to the molecule, potentially leading to selective interactions with biological receptors.

The study of such a molecule, even if not yet a blockbuster drug, is fundamental to advancing the understanding of structure-property relationships in organic chemistry. Its characterization would contribute to the broader database of chemical knowledge, providing valuable data for computational modeling and the rational design of new functional molecules.

Data Tables

Table 1: Properties of 2-Amino-3,5-dimethylbenzoic acid (Precursor)

| Property | Value | Reference |

| CAS Number | 14438-32-5 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Melting Point | 194-196 °C | |

| Appearance | White powder | |

| Synonyms | 3,5-Dimethylanthranilic acid |

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-6-4-7(2)10(12-8(3)13)9(5-6)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTODXRADQAPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)NC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Acetamido 3,5 Dimethylbenzoic Acid

Strategies for the Construction of the Dimethylbenzoic Acid Scaffold

The initial and fundamental challenge in the synthesis of the target compound is the creation of the 3,5-dimethylbenzoic acid framework. This precursor provides the necessary arrangement of the methyl and carboxylic acid functional groups on the benzene (B151609) ring. Methodologies for its synthesis primarily leverage commercially available aromatic hydrocarbons, which are then functionalized through oxidative processes.

Oxidation of one of the methyl groups of a trimethylbenzene precursor is the most direct route to the dimethylbenzoic acid scaffold. The choice of oxidant and reaction conditions is crucial as it dictates the reaction's efficiency, selectivity, and environmental impact.

Common approaches include liquid-phase oxidation using air or pure oxygen, often facilitated by metal salt catalysts. google.com Catalysts for this process are typically based on cobalt or manganese salts, such as cobalt acetate (B1210297) (Co(OAc)₂) and manganese acetate (Mn(OAc)₂). google.com These reactions are frequently conducted in an acetic acid solvent, which can lead to equipment corrosion, increasing production costs. google.comgoogle.com To mitigate this, solvent-free methods have been developed using composite catalysts that are soluble in the mesitylene (B46885) reactant, thereby improving catalytic efficiency and reducing corrosion. google.comsemanticscholar.org

A more classical, though often harsher, method involves the use of strong oxidizing agents like nitric acid. prepchem.comwikipedia.org Refluxing mesitylene with nitric acid can yield 3,5-dimethylbenzoic acid, but this method is prone to the formation of byproducts, including nitromesitylenic acid and 5-methylisophthalic acid, the latter resulting from the over-oxidation of a second methyl group. prepchem.com This lack of selectivity necessitates extensive purification steps to isolate the desired product. prepchem.com

| Oxidative Method | Oxidizing Agent | Catalyst/Solvent | Key Features & Challenges |

| Catalytic Air Oxidation | Air / O₂ | Co/Mn salts in Acetic Acid | Efficient, but solvent can be corrosive. google.comgoogle.com |

| Solvent-Free Oxidation | O₂ | Composite Catalyst | Reduces equipment corrosion and production costs. google.comsemanticscholar.org |

| Nitric Acid Oxidation | Nitric Acid | None | Harsher conditions, potential for byproduct formation (e.g., nitromesitylenic acid, 5-methylisophthalic acid), requires significant purification. prepchem.com |

Mesitylene (1,3,5-trimethylbenzene) is the most logical and widely used precursor for the synthesis of 3,5-dimethylbenzoic acid due to its symmetrical structure and commercial availability. google.comprepchem.comwikipedia.org The three equivalent methyl groups mean that the initial oxidation to the corresponding benzoic acid does not require regiochemical control.

The primary synthetic strategy involves the selective oxidation of one of the three methyl groups, as detailed in the oxidative approaches above. google.comwikipedia.org The challenge lies in preventing further oxidation to 5-methylisophthalic acid or trimesic acid. prepchem.comwikipedia.org

Alternative, though less direct, strategies starting from mesitylene also exist. For instance, Friedel-Crafts acylation of mesitylene can introduce a keto group, which can then be transformed into a carboxylic acid via subsequent reactions, such as the haloform reaction. google.comgoogle.com While these multi-step routes are possible, the direct oxidation of a methyl group remains the more common and atom-economical approach for synthesizing 3,5-dimethylbenzoic acid. google.comprepchem.com

Introduction of the Amino Functionality at the 2-Position

Once the 3,5-dimethylbenzoic acid scaffold is obtained, the next critical step is the regioselective introduction of an amino group at the 2-position (ortho to the carboxylic acid). This transformation is challenging due to the directing effects of the existing substituents.

Directing an incoming amino group to the ortho position of a benzoic acid requires specialized synthetic methods. Two primary strategies have emerged for this purpose: functionalization of a pre-halogenated substrate and direct C-H activation.

Halogenation and Cross-Coupling: A well-established route involves the initial halogenation of the benzoic acid derivative at the 2-position, followed by a cross-coupling amination reaction. Copper-catalyzed cross-coupling procedures, often variations of the Ullmann condensation, are effective for the amination of 2-bromobenzoic acids. nih.govscilit.comfigshare.com This method allows for the formation of N-aryl or N-alkyl anthranilic acid derivatives with high regioselectivity, as the reaction preferentially occurs at the bromide adjacent to the carboxylate group. nih.gov

Directed C-H Activation: More recent advances in synthetic methodology allow for the direct amination of an aromatic C-H bond. Iridium-catalyzed reactions have been developed where the carboxylic acid functional group acts as a directing group, guiding the amination process specifically to the ortho-C-H bond. nih.gov This approach represents a more efficient strategy as it avoids the separate halogenation and subsequent coupling steps, streamlining the synthesis. nih.gov

| Amination Strategy | Mechanism | Starting Material | Key Advantage |

| Copper-Catalyzed Cross-Coupling | Ullmann-type reaction | 2-Bromo-3,5-dimethylbenzoic acid | High regioselectivity, well-established method. nih.govscilit.com |

| Directed C-H Amination | Iridium-catalyzed C-H activation | 3,5-Dimethylbenzoic acid | More atom-economical, avoids pre-functionalization step. nih.gov |

The synthesis of this key intermediate itself typically follows a standard sequence in aromatic chemistry. The process would logically begin with 3,5-dimethylbenzoic acid, which undergoes nitration. The directing effects of the carboxyl (meta-directing) and methyl (ortho, para-directing) groups would favor the introduction of a nitro group at the C-2 position. The resulting 2-nitro-3,5-dimethylbenzoic acid is then subjected to a reduction reaction (e.g., using catalytic hydrogenation or metal/acid reduction) to convert the nitro group into the desired 2-amino functionality.

Acylation Reactions for the Formation of the Acetamido Moiety

The final step in the synthesis of 2-acetamido-3,5-dimethylbenzoic acid is the acylation of the amino group of 2-amino-3,5-dimethylbenzoic acid. This is a robust and high-yielding transformation. The reaction involves treating the precursor with an acetylating agent to form the target amide.

Commonly used acetylating agents include acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the acidic byproduct (e.g., HCl if acetyl chloride is used). This type of acylation is a standard procedure for converting anilines and aminobenzoic acids into their corresponding acetamides. google.comresearchgate.net The presence of the carboxylic acid group does not typically interfere with the N-acylation process under these conditions.

N-Acetylation Protocols on Amino-Substituted Benzoic Acids

The conversion of an amino-substituted benzoic acid to its corresponding acetamido derivative is a fundamental and widely employed transformation in organic synthesis. The N-acetylation of the precursor, 2-amino-3,5-dimethylbenzoic acid, is achieved through various established protocols. These methods primarily involve the reaction of the amino group with an acetylating agent. The choice of reagent and reaction conditions can be tailored to optimize yield, purity, and compatibility with other functional groups.

Commonly used acetylating agents include acetic anhydride and acetyl chloride. Acetic anhydride is often preferred due to its moderate reactivity and the fact that the reaction byproduct is acetic acid, which is relatively benign. The reaction is typically performed in a range of solvents, from aqueous solutions under basic conditions to aprotic organic solvents. The presence of a base, such as sodium acetate or a tertiary amine like triethylamine, is often employed to neutralize the acid byproduct and drive the reaction to completion.

Alternatively, acetyl chloride, a more reactive agent, can be used for efficient acetylation, particularly for less reactive amines. researchgate.net Due to its high reactivity and sensitivity to moisture, these reactions are typically conducted under anhydrous conditions in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran, often in the presence of a non-nucleophilic base to scavenge the hydrogen chloride gas that is liberated.

Beyond chemical methods, enzymatic N-acetylation represents a greener alternative, utilizing N-acetyltransferase (NAT) enzymes. nih.gov These enzymes use acetyl coenzyme A (AcCoA) as the acetyl donor and can exhibit high specificity for certain substrates, such as p-aminobenzoic acid (PABA). frontiersin.org While highly efficient, the application of enzymatic methods is substrate-dependent and may require specific conditions to maintain enzyme activity.

| Acetylating Agent | Typical Base/Catalyst | Solvent System | Key Characteristics | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Sodium Acetate, Sodium Bicarbonate, or none | Aqueous solution, Acetic Acid | Moderately reactive; suitable for a wide range of substrates; byproduct is acetic acid. | sciencemadness.org |

| Acetyl Chloride | Triethylamine, Pyridine | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF) | Highly reactive, useful for less reactive amines; requires anhydrous conditions; byproduct is HCl. | researchgate.net |

| Acetyl Coenzyme A (AcCoA) | N-Acetyltransferase (NAT) Enzyme | Aqueous Buffer | Biocatalytic, highly selective, operates under mild physiological conditions. | nih.govfrontiersin.org |

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The synthesis of this compound necessitates careful control over both regioselectivity in constructing the precursor and chemoselectivity in the final acetylation step.

Regioselectivity in Precursor Synthesis: The primary precursor for the target molecule is 2-amino-3,5-dimethylbenzoic acid. The regiochemical arrangement of the three substituents on the benzene ring (amino, carboxyl, and two methyl groups) is critical. A plausible synthetic route begins with 3,5-dimethylbenzoic acid. The introduction of the amino group is typically achieved via a two-step nitration-reduction sequence.

In the key nitration step, the directing effects of the existing substituents govern the position of the incoming nitro group. The carboxylic acid is a deactivating, meta-directing group, while the two methyl groups are activating, ortho,para-directing groups. The cumulative effect directs the electrophilic nitration to the C2 position (ortho to one methyl and meta to the carboxyl group) and the C4/C6 positions (ortho to the other methyl and para to the first). The steric hindrance imposed by the two adjacent methyl groups on the C4 position, and the electronic deactivation by the carboxyl group, favors nitration at the C2 position. Subsequent reduction of the nitro group, commonly achieved with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere or using reducing agents like tin(II) chloride, yields the desired 2-amino-3,5-dimethylbenzoic acid precursor with high regiochemical fidelity.

Chemoselectivity in N-Acetylation: The final step involves the acetylation of 2-amino-3,5-dimethylbenzoic acid. This molecule possesses two key functional groups: a nucleophilic primary amine (-NH₂) and a carboxylic acid (-COOH). Achieving chemoselectivity is crucial, meaning the acetylating agent must react exclusively with the amino group.

Under standard acetylation conditions (e.g., using acetic anhydride at or near room temperature), the reaction is highly chemoselective for the amino group. The lone pair of electrons on the nitrogen atom of the amine is significantly more nucleophilic and readily available to attack the electrophilic carbonyl carbon of the acetylating agent. In contrast, the carboxylic acid group is less reactive under these conditions. While a carboxylic acid can be acetylated to form a mixed anhydride, this generally requires more forcing conditions or prior activation (e.g., conversion to a carboxylate salt followed by reaction with acetyl chloride). Therefore, the inherent difference in nucleophilicity between the amine and the carboxylic acid ensures that N-acetylation occurs preferentially, yielding this compound without significant side reactions involving the carboxyl moiety.

Comparative Analysis of Diverse Synthetic Pathways for this compound Analogues

The synthesis of analogues of this compound involves a variety of strategic approaches, ranging from direct functionalization of a pre-formed ring to the construction of complex heterocyclic systems. A comparative analysis of these pathways highlights the versatility of synthetic organic chemistry in generating molecular diversity.

One common strategy involves the direct functionalization of a substituted aminobenzoic acid precursor. For instance, halogenated analogues can be prepared via electrophilic aromatic substitution. The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported in a one-pot procedure starting from 2-amino-3-methylbenzoic acid, involving cyclization, aminolysis, and subsequent halogenation with N-halosuccinimides (NCS, NBS, or NIS). sioc-journal.cn Another approach uses cyanuric chloride for the chlorination of 2-amino-3-methylbenzoic acid. patsnap.com These methods are efficient for introducing halogens at specific positions, guided by the directing effects of the existing substituents.

A second pathway involves intramolecular cyclization of N-acylated anthranilic acid derivatives to form fused heterocyclic systems. For example, N-acetylanthranilic acid can react with dehydrating agents like acetic anhydride to form benzoxazinone (B8607429) structures. google.com This strategy transforms the basic acetamido benzoic acid framework into a more complex, rigid scaffold, which is a common motif in medicinal chemistry.

A third approach involves building the substituted benzoic acid core from acyclic or non-aromatic precursors. While not directly applied to the title compound, methodologies exist for transforming 1,2-dihydropyridines into polysubstituted benzoic esters, demonstrating the power of constructing the aromatic ring itself as a key strategic step. acs.org Similarly, oxidative ring-opening of dihydroquinolin-4-ones provides a route to 3- and/or 5-substituted anthranilic acids, which can serve as precursors to a different class of analogues. google.com

These diverse strategies offer a trade-off between step economy, substrate scope, and the complexity of the accessible analogues. One-pot procedures are highly efficient for generating libraries of closely related compounds, while multi-step syntheses involving ring construction or complex cyclizations allow for the creation of unique and structurally novel analogues.

| Synthetic Strategy | Key Transformation | Starting Material Example | Analogue Type Produced | Advantages | Reference |

|---|---|---|---|---|---|

| One-Pot Multi-Step Synthesis | Cyclization, Aminolysis, Halogenation | 2-Amino-3-methylbenzoic acid | Halogenated Benzamides | High efficiency, simple work-up, reduced waste. | sioc-journal.cn |

| Direct Electrophilic Aromatic Substitution | Chlorination | 2-Amino-3-methylbenzoic acid | Chloro-substituted aminobenzoic acids | Direct functionalization of an available precursor. | patsnap.com |

| Intramolecular Cyclization | Dehydrative Cyclization | N-Acetylanthranilic acid | Benzoxazinones (fused heterocycles) | Builds molecular complexity and rigidity. | google.com |

| Oxidative Ring-Opening | Oxidation of a bicyclic ketone | Substituted Dihydroquinolin-4-one | Substituted Anthranilic Acids | Access to substitution patterns not easily achieved by direct substitution. | google.com |

Despite a comprehensive search for scientific literature and spectral data, no specific experimental ¹H NMR, ¹³C NMR, FTIR, FT-Raman, UV-Vis, or high-resolution mass spectrometry data for the compound "this compound" could be located in the available resources.

The searches consistently yielded information for related but distinct compounds, such as the precursor "2-Amino-3,5-dimethylbenzoic acid" and other isomers like "3,5-Dimethylbenzoic acid." While these compounds share structural similarities, their spectroscopic data would not be representative of this compound due to the differences in their functional groups—specifically the presence of the acetamido group in the target compound.

The generation of a detailed and scientifically accurate article focusing on the advanced spectroscopic and structural characterization of this compound, as outlined in the user's request, is therefore not possible at this time. The core of the requested article hinges on the availability of specific spectral data, which appears to be absent from publicly accessible scientific databases and literature.

Further research or de novo spectral acquisition would be required to generate the information necessary to fulfill the detailed outline provided.

Advanced Spectroscopic and Structural Characterization of 2 Acetamido 3,5 Dimethylbenzoic Acid

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

No crystallographic data from single-crystal X-ray diffraction studies of 2-Acetamido-3,5-dimethylbenzoic acid has been found in the searched literature and databases.

Analysis of Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system, space group, and unit cell parameters for this compound is not available.

Detailed Examination of Bond Lengths, Bond Angles, and Torsional Angles

Specific bond lengths, bond angles, and torsional angles for this compound have not been determined as no crystal structure has been reported.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment

No powder X-ray diffraction patterns for this compound are available in the reviewed sources.

Computational Chemistry and Theoretical Investigations of 2 Acetamido 3,5 Dimethylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the geometric and electronic properties of molecules with high accuracy. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a detailed description of the molecule's characteristics. nih.govresearchgate.net

Conformational analysis is crucial for flexible molecules like this one, as rotation can occur around single bonds, particularly the C-N bond of the acetamido group and the C-C bond connecting the carboxyl group to the aromatic ring. The optimization process identifies the preferred orientation of these functional groups relative to the dimethyl-substituted benzene (B151609) ring. Key parameters include the dihedral angles that define the planarity and orientation of the acetamido and carboxylic acid moieties. The results of such calculations provide a foundational understanding of the molecule's shape and steric properties.

Table 1: Predicted Optimized Geometric Parameters for 2-Acetamido-3,5-dimethylbenzoic Acid (Illustrative) This table presents typical bond lengths and angles expected from a DFT/B3LYP calculation, based on similar molecular structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O (Carboxyl) | ~1.22 Å |

| C-O (Carboxyl) | ~1.35 Å | |

| O-H (Carboxyl) | ~0.97 Å | |

| C=O (Amide) | ~1.24 Å | |

| N-H (Amide) | ~1.01 Å | |

| C-N (Amide) | ~1.37 Å | |

| Bond Angles | O=C-O (Carboxyl) | ~123° |

| C-N-H (Amide) | ~119° | |

| Dihedral Angle | C(ring)-C(ring)-C(carboxyl)=O | ~10-30° |

| C(ring)-C(ring)-N-C(amide) | ~40-60° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For this compound, the HOMO is expected to be localized over the electron-rich acetamido group and the benzene ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Values are representative of similar aromatic compounds studied with DFT.

| Parameter | Energy (eV) |

| E(HOMO) | ~ -6.5 eV |

| E(LUMO) | ~ -1.8 eV |

| Energy Gap (ΔE) | ~ 4.7 eV |

DFT calculations are an excellent tool for predicting the vibrational spectra (Infrared and Raman) of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, leading to a strong correlation with experimental data. nih.gov

For this compound, characteristic vibrational frequencies would include stretching modes for the O-H bond of the carboxylic acid, the N-H bond of the amide, two distinct C=O bonds (one from the acid and one from the amide), and C-H bonds in the methyl and aromatic groups. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational bands to molecular motions.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) Frequencies are typical values obtained from DFT calculations for molecules with these functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3400 - 3550 |

| N-H Stretch | Amide | 3300 - 3450 |

| C-H Stretch | Aromatic/Methyl | 2900 - 3100 |

| C=O Stretch | Carboxylic Acid | 1700 - 1750 |

| C=O Stretch (Amide I) | Amide | 1650 - 1690 |

| N-H Bend (Amide II) | Amide | 1510 - 1570 |

| C-O Stretch | Carboxylic Acid | 1250 - 1350 |

Hirshfeld Surface Analysis for Mapping Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov By partitioning the crystal electron density, it generates a unique surface for a molecule that encapsulates information about its interactions with neighboring molecules, providing a detailed picture of the crystal packing environment. mdpi.com

The Hirshfeld surface is mapped with properties like d_norm, which combines the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. This mapping allows for the visualization of intermolecular close contacts, which appear as red spots on the surface, indicating interactions shorter than the van der Waals radii sum.

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative) This table shows a typical distribution of contacts for a substituted acetamidobenzoic acid.

| Contact Type | Percentage Contribution |

| H···H | ~45 - 55% |

| O···H / H···O | ~20 - 30% |

| C···H / H···C | ~10 - 15% |

| C···C | ~3 - 6% |

| N···H / H···N | ~2 - 5% |

| Other | ~1 - 3% |

The structure of this compound features multiple hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carbonyl oxygens of both the acid and amide groups). This allows for a rich network of hydrogen bonding interactions, which are the primary drivers of its crystal packing.

Hirshfeld surface analysis can precisely identify and characterize these motifs. The most prominent interactions expected are:

O-H···O Hydrogen Bonds: Strong interactions where the carboxylic acid proton is donated to the carbonyl oxygen of a neighboring molecule, often forming a classic centrosymmetric dimer motif. nih.gov

N-H···O Hydrogen Bonds: The amide N-H group can donate its proton to either the carboxylic or amide carbonyl oxygen of an adjacent molecule, leading to the formation of chains or layers. mdpi.com

C-H···O Interactions: Weaker hydrogen bonds involving the methyl or aromatic C-H groups and oxygen acceptors can also play a significant role in stabilizing the crystal structure.

C-H···π Interactions: The electron-rich π system of the benzene ring can act as a weak hydrogen bond acceptor for C-H donors from neighboring molecules.

Table 5: Potential Hydrogen Bonding Motifs and Typical Geometries (Illustrative)

| Donor (D) | Acceptor (A) | Motif Type | Typical D···A Distance (Å) |

| O-H (Acid) | O=C (Acid) | O-H···O | 2.6 - 2.8 |

| N-H (Amide) | O=C (Acid) | N-H···O | 2.8 - 3.1 |

| N-H (Amide) | O=C (Amide) | N-H···O | 2.9 - 3.2 |

| C-H (Aromatic/Methyl) | O=C | C-H···O | 3.1 - 3.5 |

| C-H | π (Ring) | C-H···π | 3.3 - 3.8 |

Computational and Theoretical Investigations of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the computational and theoretical investigations for the compound "this compound" are publicly available. Research on this specific molecule pertaining to Molecular Electrostatic Potential (MESP) mapping, molecular docking studies, and structure-property relationships (SPR) has not been published in the accessible domain.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the outline for the following sections:

Structure-Property Relationship (SPR) Studies Derived from Computational Data

While computational chemistry and theoretical investigations are crucial for understanding the behavior and potential applications of chemical compounds, such studies appear not to have been conducted or published for this compound.

General methodologies for these types of studies on related molecules are available. For instance, MESP mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule, which helps in predicting sites for electrophilic and nucleophilic attack. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, commonly used in drug design to understand how a ligand might interact with a protein target. Structure-Property Relationship (SPR) studies, often employing quantitative structure-activity relationship (QSAR) models, aim to correlate the chemical structure of a compound with its physicochemical properties or biological activity.

However, in strict adherence to the request to focus solely on "this compound," and without available data, a detailed article on these specific topics for this compound cannot be generated.

Chemical Reactivity, Derivatization, and Analog Synthesis of 2 Acetamido 3,5 Dimethylbenzoic Acid

Esterification Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, readily undergoing esterification reactions. evitachem.com This class of reaction involves treating 2-Acetamido-3,5-dimethylbenzoic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or a Lewis acid. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid to form a tetrahedral intermediate, which then eliminates water to yield the corresponding ester.

The general reaction is as follows: this compound + R-OH ⇌ 2-Acetamido-3,5-dimethylbenzoate ester + H₂O

The choice of alcohol (R-OH) can be varied extensively to produce a wide array of esters with different alkyl or aryl groups, thereby modifying the compound's steric properties, lipophilicity, and solubility.

Table 1: Examples of Esterification Reactions

| Alcohol (R-OH) | Product Name | Catalyst Example |

|---|---|---|

| Methanol (CH₃OH) | Methyl 2-acetamido-3,5-dimethylbenzoate | H₂SO₄ |

| Ethanol (C₂H₅OH) | Ethyl 2-acetamido-3,5-dimethylbenzoate | H₂SO₄ |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-acetamido-3,5-dimethylbenzoate | H₂SO₄ |

Formation of Amide and Peptide Bonds through the Acetamido Nitrogen

The nitrogen atom of the acetamido group in this compound is part of an existing amide linkage. Due to resonance stabilization, where the nitrogen's lone pair of electrons is delocalized onto the adjacent carbonyl oxygen, this nitrogen is substantially less nucleophilic than a primary or secondary amine. nih.gov Consequently, it does not readily participate in forming new amide or peptide bonds.

To achieve derivatization at this position, a common strategy involves the hydrolysis of the acetamido group to reveal the corresponding primary amine, 2-amino-3,5-dimethylbenzoic acid. evitachem.com This hydrolysis can be accomplished under acidic or basic conditions. The resulting amino group is a potent nucleophile and can be readily acylated to form a wide variety of new amides or coupled with amino acids to form peptide bonds.

Reaction Scheme:

Hydrolysis: this compound → 2-Amino-3,5-dimethylbenzoic acid + Acetic acid

Amide Formation: 2-Amino-3,5-dimethylbenzoic acid + R-COCl → 2-(Acylamino)-3,5-dimethylbenzoic acid + HCl

For peptide bond formation, standard coupling reagents used in peptide synthesis can be employed. researchgate.net These reagents activate the carboxylic acid of an incoming amino acid, facilitating its reaction with the amino group of the 2-amino-3,5-dimethylbenzoic acid scaffold. thieme-connect.de Examples of such reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dimethylphenyl Moiety

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of this compound is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution reactions. wikipedia.org The directing effects of these substituents determine the position of attack by an incoming electrophile.

-NHCOCH₃ (Acetamido group): A moderately activating, ortho-, para-director. byjus.com

-CH₃ (Methyl groups): Weakly activating, ortho-, para-directors. wikipedia.org

-COOH (Carboxylic acid group): A deactivating, meta-director. libretexts.org

The available positions for substitution on the ring are C4 and C6. The cumulative effect of the substituents strongly favors substitution at these positions. The powerful ortho-, para-directing influence of the activating acetamido and methyl groups overrides the meta-directing effect of the deactivating carboxylic acid group. Position C6 is para to the strongly activating acetamido group and ortho to the C5-methyl group. Position C4 is ortho to both the C3- and C5-methyl groups. Therefore, electrophilic attack is predicted to occur predominantly at the C6 and C4 positions.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 2-Acetamido-6-nitro-3,5-dimethylbenzoic acid |

| Halogenation | Br⁺, Cl⁺ | 2-Acetamido-6-bromo-3,5-dimethylbenzoic acid |

| Sulfonation | SO₃ | 2-Acetamido-3,5-dimethyl-6-sulfobenzoic acid |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires a leaving group (such as a halide) and the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to it. wikipedia.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

The parent compound, this compound, lacks the necessary features to undergo SNAr reactions. It does not possess a suitable leaving group, and its substituents are primarily electron-donating or weakly deactivating, which disfavors the formation of the required anionic intermediate. masterorganicchemistry.com For the dimethylphenyl moiety to become susceptible to nucleophilic attack, the ring would need to be modified, for instance, by introducing a halogen at the C4 or C6 position and, crucially, adding powerful electron-withdrawing groups at other positions on the ring.

Exploration of Diverse Functional Group Transformations and Interconversions

Beyond the primary reactions of each functional group, various other transformations can be explored to increase molecular diversity.

Carboxylic Acid Group:

Reduction: The carboxylic acid can be reduced to a primary alcohol (2-(hydroxymethyl)-4,6-dimethylaniline derivative after hydrolysis) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acyl Halide: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a highly reactive acyl chloride, which is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.

Acetamido Group:

Reduction: The amide carbonyl can be fully reduced to a methylene (B1212753) group (-CH₂-) using a powerful reducing agent such as LiAlH₄, converting the acetamido group into an ethylamino group (-NHCH₂CH₃).

Methyl Groups:

Oxidation: While challenging to perform selectively without affecting other parts of the molecule, the benzylic methyl groups could potentially be oxidized to carboxylic acids under harsh oxidative conditions (e.g., using potassium permanganate), which would yield a tricarboxylic acid derivative.

Design and Synthesis of Structurally Diverse Analogues and Derivatives

Combinatorial chemistry provides a powerful strategy for rapidly generating large libraries of analogues from a common molecular scaffold. The core structure derived from this compound, namely 2-amino-3,5-dimethylbenzoic acid, is an ideal starting point. A two-dimensional combinatorial library can be synthesized by reacting this core with a diverse set of building blocks.

Amide Formation: A library of various acylating agents (R¹-COCl or R¹-COOH with coupling agents) can be reacted with the amino group.

Esterification: A library of different alcohols (R²-OH) can be used to esterify the carboxylic acid functionality.

By combining 'n' different acylating agents with 'm' different alcohols, a library of n x m distinct compounds can be produced, allowing for the systematic exploration of the structure-activity relationship.

Table 3: Illustrative Combinatorial Library Design

| Core Scaffold | R¹-COOH (Amide) | R²-OH (Ester) |

|---|---|---|

| 2-Amino-3,5-dimethylbenzoic acid | Acetic Acid | Methanol |

| Propionic Acid | Ethanol | |

| Benzoic Acid | Benzyl Alcohol |

Lead-oriented synthesis focuses on the creation of compounds that fall within a "lead-like" chemical space, characterized by lower molecular weight (e.g., 200-350 Da) and moderate lipophilicity (cLogP < 3). mappingignorance.org These molecules serve as optimal starting points for drug discovery programs, as they allow for property inflation during the lead optimization phase. mappingignorance.org

Applying this strategy to this compound (MW: 207.23 g/mol ) involves generating analogues that explore diverse scaffolds while maintaining lead-like properties. This can be achieved through:

Scaffold Simplification: Synthesizing analogues with fewer methyl groups (e.g., 2-acetamido-3-methylbenzoic acid or 2-acetamidobenzoic acid) to probe the importance of the substitution pattern.

Functional Group Isosteres: Replacing the carboxylic acid with other acidic functional groups like a tetrazole, or the acetamido group with other hydrogen-bond donors/acceptors like sulfonamides or ureas.

Ring System Modification: Exploring alternative aromatic or heteroaromatic core structures while maintaining a similar spatial arrangement of functional groups.

These approaches generate a collection of structurally diverse, low-complexity scaffolds that can be screened for biological activity, providing promising starting points for more extensive medicinal chemistry efforts.

Supramolecular Chemistry and Crystal Engineering of 2 Acetamido 3,5 Dimethylbenzoic Acid

Cocrystallization Strategies Involving 2-Acetamido-3,5-dimethylbenzoic Acid or its Analogues

Cocrystallization has emerged as a prominent strategy in crystal engineering to modify the physicochemical properties of solid materials. This approach involves the incorporation of two or more different neutral molecules into a single crystal lattice. For derivatives of benzoic acid, including this compound, cocrystallization provides a pathway to modulate properties such as solubility, stability, and mechanical behavior.

The rational design of cocrystals hinges on the predictability of intermolecular interactions, particularly hydrogen bonds. The formation of cocrystals is often guided by the concept of supramolecular synthons, which are robust and recurring patterns of non-covalent interactions. In the context of carboxylic acids like this compound, the carboxylic acid group itself is a potent hydrogen bond donor and acceptor. This functionality can lead to the formation of homodimers, where two acid molecules associate through a characteristic R22(8) hydrogen-bonding motif. nih.gov However, in the presence of a suitable coformer, heterodimers or more complex hydrogen-bonded assemblies can be favored.

The stability of a potential cocrystal is influenced by both kinetic and thermodynamic factors. A key principle in cocrystal design is the selection of coformers that can form more stable hydrogen-bonding networks with the target molecule than the molecules form with themselves in their respective pure crystalline forms. For instance, the cocrystallization of 3,5-dinitrobenzoic acid with acetamide (B32628) demonstrates the formation of robust amide-amide dimer homo synthons, which then connect to the acid via O-H···O hydrogen bonds. nih.gov This highlights the importance of competing hydrogen bond donors and acceptors in directing the final supramolecular assembly.

The molecular structure of the components also plays a crucial role. Shape and size complementarity between the constituent molecules can facilitate efficient crystal packing and enhance the stability of the cocrystal. The strategic selection of coformers with complementary functional groups and molecular geometries is therefore a cornerstone of successful cocrystal design.

Hydrogen bonds are the primary driving force in the supramolecular assembly of cocrystals involving this compound and its analogues. The carboxylic acid group can participate in strong O-H···O hydrogen bonds, while the acetamido group offers both a hydrogen bond donor (N-H) and an acceptor (C=O). This multiplicity of hydrogen bonding sites allows for the formation of diverse and intricate networks.

In addition to the classic strong hydrogen bonds, weaker interactions also play a significant role in stabilizing the crystal lattice. These include C-H···O, C-H···π, and π-π stacking interactions. niscpr.res.inmdpi.com The aromatic ring of the benzoic acid moiety can engage in π-π stacking, where the electron-rich π systems of adjacent rings interact favorably. The methyl groups on the benzene (B151609) ring can influence these interactions through steric effects and by participating in weaker C-H···π interactions.

The interplay of these various non-covalent forces is complex and cooperative. The final supramolecular architecture is a result of the optimization of all these interactions to achieve the most stable energetic arrangement. The analysis of Hirshfeld surfaces and 2D fingerprint plots are computational tools that can be used to visualize and quantify these intermolecular contacts, providing valuable insights into the nature and relative importance of the different interactions within the crystal structure. niscpr.res.in

| Interaction Type | Donor | Acceptor | Typical Role in Assembly |

| Strong Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid/Acetamido) | Formation of primary synthons (homo- and heterodimers) |

| Strong Hydrogen Bond | N-H (Acetamido) | O=C (Carboxylic Acid/Acetamido) | Cross-linking of primary synthons |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O=C, π-system | Stabilization of the extended network |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contribution to crystal packing density and stability |

| van der Waals Forces | All atoms | All atoms | General cohesive forces within the crystal lattice |

This table outlines the primary non-covalent interactions and their roles in the supramolecular assembly of cocrystals involving acetamido-benzoic acid derivatives.

Molecular flexibility is another critical factor. While this compound is relatively rigid, the introduction of flexible side chains in analogous molecules can introduce conformational polymorphism, where the same molecule can adopt different conformations within the crystal lattice. nih.gov This can lead to the formation of different crystal structures with distinct properties. The energy barrier for conformational changes can sometimes become a rate-determining step in the crystallization process. nih.gov

The arrangement of molecules in the crystal lattice dictates the mechanical properties of the material, such as hardness and elasticity. Anisotropic crystal packing can lead to direction-dependent mechanical responses. For example, crystals with layered structures may exhibit slip planes, making them more prone to deformation along those planes. The dense packing and strong intermolecular interactions typically found in well-ordered cocrystals can lead to materials with enhanced mechanical stability compared to the individual components.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Utilizing Benzoic Acid Scaffolds

Benzoic acid and its derivatives are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). wpi.edubrieflands.com MOFs are a class of porous crystalline materials composed of metal ions or clusters connected by organic linkers. nih.gov The carboxylic acid group of benzoic acid derivatives can deprotonate to form carboxylates, which readily coordinate to metal centers in various modes. The acetamido and methyl groups of this compound can further functionalize the resulting framework, influencing its structure, porosity, and properties.

The design of the organic ligand is of paramount importance in determining the final topology and properties of the MOF. rsc.org The geometry, connectivity, and functional groups of the ligand dictate how it will coordinate with metal centers and how the resulting building blocks will assemble into a three-dimensional network. Benzoic acid derivatives can act as monodentate, bidentate bridging, or chelating ligands, offering a rich variety of coordination modes.

The carboxylate group can coordinate to a single metal ion (monodentate), bridge two metal ions (bidentate bridging), or chelate a single metal ion. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (e.g., temperature, solvent), and the steric and electronic properties of the ligand itself. The presence of other functional groups on the benzoic acid scaffold, such as the acetamido group in this compound, can also influence the coordination behavior, potentially participating in secondary coordination or intramolecular hydrogen bonding that stabilizes certain conformations.

| Coordination Mode | Description | Resulting Connectivity |

| Monodentate | The carboxylate group binds to a single metal center through one oxygen atom. | Acts as a terminal ligand, limiting network extension. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center. | Forms a stable chelate ring, often seen in discrete complexes. |

| Bidentate Bridging (Syn-Syn) | The carboxylate group bridges two metal centers with both oxygen atoms on the same side of the C-O bond. | Can lead to the formation of paddle-wheel secondary building units (SBUs). |

| Bidentate Bridging (Syn-Anti) | The carboxylate group bridges two metal centers with the oxygen atoms on opposite sides of the C-O bond. | Results in the formation of chains or higher-dimensional networks. |

| Bidentate Bridging (Anti-Anti) | The carboxylate group bridges two metal centers with both oxygen atoms on the same side, but with a different orientation than syn-syn. | Less common, but can also contribute to network formation. |

This table summarizes the versatile coordination modes of carboxylate ligands derived from benzoic acid scaffolds in the construction of coordination polymers and MOFs.

The structural diversity is further enhanced by the possibility of incorporating different metal clusters as secondary building units (SBUs). For example, zinc-based MOFs often feature paddle-wheel SBUs where two metal ions are bridged by four carboxylate ligands. nih.gov Zirconium-based MOFs, such as the well-known UiO-66, are built from Zr6-oxyhydroxide clusters connected by dicarboxylate linkers, resulting in exceptionally stable frameworks. unito.it While this compound is a monocarboxylate, its principles can be extended to dicarboxylate analogues for the construction of robust MOFs.

The nature of the substituents on the benzoic acid ring can also lead to structural variations. For instance, the introduction of functional groups can lead to interpenetrated frameworks, where two or more independent networks are intertwined within the same crystal lattice. The porosity and channel dimensions of the MOF can also be tuned by varying the length and rigidity of the organic linker. The resulting materials can exhibit a wide range of properties, making them promising candidates for applications in gas storage, separation, and catalysis. wpi.edu

In Vitro Biological Interaction Mechanisms and Biochemical Research Applications of 2 Acetamido 3,5 Dimethylbenzoic Acid Derivatives

Investigation of Enzyme Inhibition Mechanisms (In Vitro Studies)

Derivatives based on the acetamido-phenyl structure have been identified as potent enzyme inhibitors, a characteristic attributed to their ability to form key interactions within enzyme active sites. Hydrogen bonds, often involving the nitrogen atoms in the amine and amide bonds, play a crucial role in these enzyme-inhibitor interactions. mdpi.com

One area of significant research is the inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme involved in testosterone (B1683101) biosynthesis and a target for prostate cancer therapeutics. mdpi.com Aryl benzylamine-based inhibitors, which share structural similarities with acetamido benzoic acid derivatives, were designed using homology models and docking studies. These studies led to the discovery of potent and selective inhibitors with low nanomolar IC50 values. For instance, modifications to the core structure, such as N-methylation, were explored to determine which nitrogen atoms act as hydrogen-bond donors in the enzyme-inhibitor complex. The orientation of the molecule within the hydrophobic pocket of the enzyme is critical; even minor positional changes of the N-acetamido group can significantly reduce or abolish inhibitory activity by altering the compound's alignment with the cofactor. mdpi.com

Key findings from these studies highlight the structure-activity relationship, where specific substitutions dictate the inhibitory potency.

Table 1: In Vitro Inhibition of 17β-HSD3 by Acetamide (B32628) Derivatives

| Compound | Description | IC50 (nM) | Selectivity |

|---|---|---|---|

| N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | Parent compound in the series | ~75 | Selective over 17β-HSD2 |

| Compound 29 | N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 76 | Selective over 17β-HSD2 |

| Compound 30 | N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 74 | Selective over 17β-HSD2 |

| S-(+)-enantiomer (32) | Chiral C-allyl derivative | 370 | Selective over 17β-HSD2 |

Ligand-Protein Binding Characterization in Biochemical Systems (In Vitro)

The interaction between small molecule ligands, such as acetamido benzoic acid derivatives, and their protein targets is fundamental to their biological function. In silico docking studies and computational analyses are frequently used to predict and characterize these binding affinities. These computational tools help analyze the binding modes and energy (kcal/mol) with target receptors. nih.govmdpi.com

For example, in studies of 5-acetamido-2-hydroxy benzoic acid derivatives, docking analyses were performed against cyclooxygenase 2 (COX-2) receptors. nih.govmdpi.com These analyses revealed that derivatives with larger substituent groups, such as phenyl and benzyl, could potentially increase selectivity for COX-2. nih.gov Computational predictions of bioactivity scores can further classify the potential of these derivatives as GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, and protease inhibitors. mdpi.comnih.gov

Similarly, in vitro patch-clamp assays have been used to characterize the binding and inhibitory activity of N-substituted benzamide (B126) analogs against ion channels like the Kv1.3 potassium channel. nih.gov These studies are critical for understanding the structure-activity relationship and identifying compounds with high potency and selectivity for their intended protein target. nih.gov

Utility as Biochemical Probes in Mechanistic Research

Derivatives of acetamido sugars, which are structurally related to the core theme, have been employed as biochemical probes to investigate cellular metabolic pathways. For instance, various analogs of 2-acetamido-2-deoxy-D-glucose (GlcNAc) have been used to study their effects on the synthesis of cellular glycoconjugates, such as glycosaminoglycans (GAGs), in primary hepatocytes. nih.gov

These studies show that certain acetylated GlcNAc analogs can cause a concentration-dependent reduction in the incorporation of radiolabeled precursors like D-[3H]glucosamine into GAGs. This effect is often achieved without impacting total protein synthesis. nih.gov Researchers have proposed that these analogs act by diluting the specific activity of the cell's radiolabeled precursor pool and competing for the same metabolic pathways. The inability of some analogs to form a UDP-sugar, a necessary step for incorporation into GAGs, presents a distinct metabolic route for inhibiting cellular GAG synthesis, thereby elucidating steps in the biosynthetic pathway. nih.gov

Studies on Antimicrobial Activity Mechanisms (In Vitro)

Benzamide and benzoic acid derivatives have demonstrated a wide spectrum of antimicrobial effects, including antibacterial and antifungal activities. nanobioletters.com The mechanism of action is often inferred from the compound's ability to disrupt the bacterial cell wall or inhibit key cellular processes. nanobioletters.com

In vitro antimicrobial activity is typically quantified using methods like the disc diffusion method (measuring the zone of inhibition) and by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nanobioletters.com

Studies on various benzamide derivatives have shown promising activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nanobioletters.comtubitak.gov.tr For example, certain synthesized benzamide compounds showed excellent activity against B. subtilis and E. coli, with MIC values as low as 3.12 µg/mL. nanobioletters.com It is hypothesized that active compounds may more easily penetrate the peptidoglycan bacterial cell wall or have a better fit at a specific receptor site. nanobioletters.com Similarly, some 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives were found to be more active against yeast-like fungi (Candida species) than the reference compound ketoconazole. tubitak.gov.tr

Table 2: In Vitro Antimicrobial Activity of Selected Benzamide Derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 5a | B. subtilis | 25 | 6.25 |

| 5a | E. coli | 31 | 3.12 |

| 6b | E. coli | 24 | 3.12 |

| 6c | B. subtilis | 24 | 6.25 |

Elucidation of Antitumoral Activity Mechanisms (In Vitro Studies)

The antitumoral potential of acetamido benzoic acid derivatives and related structures like N-phenylbenzamides has been extensively evaluated in vitro against various human cancer cell lines. nih.govresearchgate.net The primary method for assessing this activity is the MTT assay, which measures cell viability and allows for the calculation of the 50% cytotoxic concentration (CC50) or inhibitory concentration (IC50). nih.govnih.gov

For instance, a series of imidazole-based N-phenylbenzamide derivatives were tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Certain derivatives exhibited significant cytotoxic activity, with IC50 values in the single-digit micromolar range. nih.gov Molecular docking simulations suggest these active derivatives have a high binding affinity for target proteins like ABL1 kinase, forming stable complexes that disrupt cancer cell function. nih.gov

Other studies have demonstrated that azulene (B44059) amide derivatives can induce apoptosis in oral squamous cell carcinoma (OSCC) cell lines, a key mechanism for anticancer agents. nih.gov The induction of apoptosis was confirmed by observing the cleavage of poly ADP-ribose polymerase and caspase-3 through western blot analysis. nih.gov The tumor-specificity of these compounds, a critical parameter, is often correlated with physicochemical properties such as hydrophobicity and molecular shape. nih.gov

Table 3: In Vitro Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives

| Compound ID | Cell Line (Lung - A549) IC50 (µM) | Cell Line (Cervical - HeLa) IC50 (µM) | Cell Line (Breast - MCF-7) IC50 (µM) |

|---|---|---|---|

| 4e | 11.1 | 9.8 | 10.4 |

| 4f (Fluorine substitution) | 7.5 | 9.3 | 8.9 |

| Doxorubicin (Control) | 1.8 | 1.2 | 1.5 |

Advanced Materials Science Applications of 2 Acetamido 3,5 Dimethylbenzoic Acid Derivatives

Role as Versatile Chemical Building Blocks for Complex Molecular Architectures

The structure of 2-Acetamido-3,5-dimethylbenzoic acid features two key functional groups—a carboxylic acid and an acetamido group—which make it a valuable building block for the synthesis of more complex molecules and macromolecular structures. The reactivity of these groups allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

The carboxylic acid group can undergo esterification or amidation reactions to form larger molecules. For instance, it can be reacted with alcohols or amines to introduce new functionalities or to link the molecule to a polymer backbone. The acetamido group, while less reactive than a primary amine, can still participate in certain reactions and its presence influences the electronic properties of the aromatic ring, which can be a site for electrophilic substitution reactions.

The bifunctional nature of this compound is particularly useful in polymer chemistry. It can be used as a monomer or a modifying agent in the synthesis of polyesters and polyamides. For example, the synthesis of polyimides, a class of high-performance polymers, often involves the use of aromatic diamines and dianhydrides. While not a diamine, the amino-acid-like structure of the deacetylated precursor, 2-amino-3,5-dimethylbenzoic acid, suggests that this compound could be chemically modified to create monomers for step-growth polymerization. The synthesis of polyimides in a molten benzoic acid medium has been reported, highlighting the utility of benzoic acid derivatives in polymer synthesis. researchgate.net

Furthermore, the principles of supramolecular chemistry can be applied to create self-assembling systems based on derivatives of this compound. The presence of both a hydrogen bond donor (the N-H of the acetamido group) and a hydrogen bond acceptor (the carbonyl oxygen of both the acetamido and carboxylic acid groups) allows for the formation of well-ordered structures through hydrogen bonding.

Table 1: Potential Reactions for Building Complex Architectures

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Carboxylic Acid | Esterification | Esters with various functional groups |

| Carboxylic Acid | Amidation | Amides, Polyamides |

| Carboxylic Acid | Acid Halide Formation | Acyl halides for further reactions |

| Aromatic Ring | Electrophilic Substitution | Introduction of nitro, halogen, or alkyl groups |

| Acetamido Group | Hydrolysis | Conversion to the corresponding amine |

Applications in Specialty Organic Chemicals and Pharmaceutical Intermediates

While specific applications of this compound in specialty organic chemicals are not extensively documented in publicly available literature, the applications of its precursor, 2-Amino-3,5-dimethylbenzoic acid, provide strong indications of its potential. 2-Amino-3,5-dimethylbenzoic acid is recognized as an important intermediate in the synthesis of pharmaceuticals. The acetylation of the amino group to form this compound is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a lead compound.

The design and synthesis of benzoic acid derivatives as inhibitors for enzymes like influenza neuraminidase have been reported, showcasing the importance of this class of compounds in drug discovery. nih.gov Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities. mdpi.comnih.gov These examples underscore the potential of substituted acetamidobenzoic acids in the development of new therapeutic agents.

In the realm of specialty organic chemicals, derivatives of this compound could find use as building blocks for agrochemicals, dyes, and pigments. The specific substitution pattern on the benzene (B151609) ring can be used to fine-tune the color, solubility, and other properties of these materials.

Table 2: Potential Applications of Derivatives

| Application Area | Type of Derivative | Rationale |

|---|---|---|

| Pharmaceuticals | Heterocyclic derivatives | Bioisosteric replacement and scaffold hopping in drug design. |

| Pharmaceuticals | Ester and amide prodrugs | To improve bioavailability and metabolic stability. |

| Agrochemicals | Substituted amides | To modulate biological activity against pests or weeds. |

| Dyes and Pigments | Azo compounds | The amino group (after deacetylation) can be diazotized to form azo dyes. |

Potential in Nonlinear Optical (NLO) Materials Development through Derivatization

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical data storage and processing. Organic molecules with large second-order NLO responses typically possess an electron donor and an electron acceptor group connected by a π-conjugated system. The molecular structure of this compound, with its electron-donating acetamido group and electron-withdrawing carboxylic acid group attached to a benzene ring, provides a fundamental framework for creating NLO-active molecules.

The NLO properties of this compound can be significantly enhanced through derivatization. For instance, extending the π-conjugation by introducing moieties like stilbene (B7821643) or azobenzene (B91143) between the donor and acceptor groups can lead to a substantial increase in the first hyperpolarizability (β), a measure of the second-order NLO response. Additionally, modifying the strength of the donor and acceptor groups can further optimize the NLO properties. The acetamido group is a moderate electron donor, and its donating strength can be tuned. The carboxylic acid group is a moderate electron acceptor, and its accepting strength can be increased, for example, by converting it to an ester or an amide with electron-withdrawing substituents.

Theoretical studies using Density Functional Theory (DFT) on various organic molecules have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in determining NLO properties. nih.govmdpi.com A smaller HOMO-LUMO gap generally leads to a larger NLO response. By carefully selecting substituents for the derivatization of this compound, it is possible to engineer molecules with a small HOMO-LUMO gap and consequently, a large NLO response.

Table 3: Hypothetical Derivatives for Enhanced NLO Properties

| Derivative Structure | Design Strategy | Expected Outcome |

|---|---|---|

| Introduction of a nitro group | Increasing acceptor strength | Enhanced first hyperpolarizability (β) |

| Esterification with p-nitrophenol | Stronger acceptor group | Significant increase in NLO response |

| Coupling with an azo dye moiety | Extended π-conjugation | Lower HOMO-LUMO gap, higher β |

| Replacement of methyl groups with electron-withdrawing groups | Modification of electronic properties | Fine-tuning of NLO characteristics |

The synthesis of highly conjugated, symmetrical, and asymmetrical compounds with a benzene core has been shown to be a viable strategy for developing third-order NLO materials. mdpi.com The principles from these studies can be directly applied to the derivatization of this compound to create novel NLO materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Acetamido-3,5-dimethylbenzoic acid with high purity?

- Methodological Answer : A conventional synthesis approach involves refluxing a mixture of N-acetylated precursors (e.g., N-acetyl isatin) with aromatic amines (e.g., 3,5-dimethylbenzoic acid derivatives) in methanol, catalyzed by glacial acetic acid. Post-reaction purification via recrystallization from ethanol yields >95% purity .

- Key Steps :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Reflux | Methanol, 1 h, 2–3 drops AcOH | ~96% | >95% (HPLC) |

| Purification | Ethanol recrystallization | - | Crystalline solid |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Use X-ray crystallography to resolve steric effects of methyl and acetamido groups (e.g., SHELXTL for structure refinement) . NMR (¹H/¹³C) identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, acetamido CH₃ at δ 2.1 ppm). IR confirms carbonyl stretches (C=O at ~1680 cm⁻¹ for benzoic acid, ~1650 cm⁻¹ for acetamido) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data for benzoic acid derivatives like 4-hydroxy-3,5-dimethylbenzoic acid?

- Answer : Contradictions arise from organism-specific catabolism. For example, Rhodococcus rhodochrous N75 converts 4-hydroxy-3,5-dimethylbenzoic acid to 2,6-dimethylhydroquinone, while Pseudomonas sp. HH35 produces a cyclic tautomer. To resolve discrepancies:

- Conduct isotopic labeling (e.g., ¹³C) to track carbon flow.

- Use comparative genomics to identify enzyme orthologs responsible for divergent pathways .

Q. What strategies optimize synthesis yield when modifying the acetamido group in sterically hindered environments?

- Answer :

- Catalyst screening : Use Pd/C or Ru-based catalysts for selective hydrogenation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Computational modeling : Tools like retrosynthesis AI predict feasible routes by analyzing steric hindrance (e.g., Template_relevance Reaxys model) .

Q. How does the steric environment of this compound influence its reactivity in crystallographic studies?

- Answer : X-ray data reveal that methyl groups at positions 3 and 5 create a planar aromatic core, while the acetamido group induces torsional strain (dihedral angle ~15° with the benzene ring). This strain affects nucleophilic substitution rates and hydrogen-bonding networks in co-crystals .

Q. What are the implications of structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) in drug development?

- Answer : Analogues with electron-withdrawing groups (e.g., F, Cl) enhance enzyme inhibition. For example:

- Anti-inflammatory activity : Fluorinated derivatives mimic salicylic acid’s COX-2 binding but with higher metabolic stability.

- Synthetic versatility : Esterification (e.g., methyl esters) improves bioavailability for in vivo studies .

Data Interpretation and Validation

Q. How should researchers validate crystallographic data for benzoic acid derivatives with complex substituents?

- Answer :

- Refine data using SHELXL with restraints for disordered methyl/acetamido groups.

- Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to confirm bond lengths and angles .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.